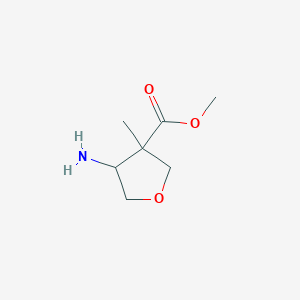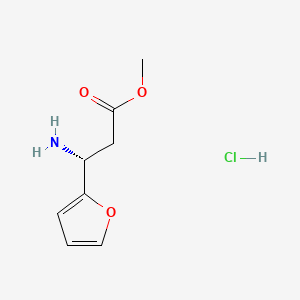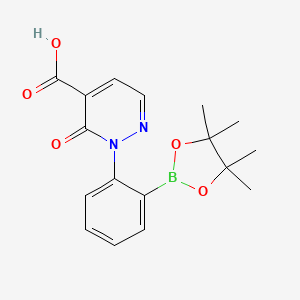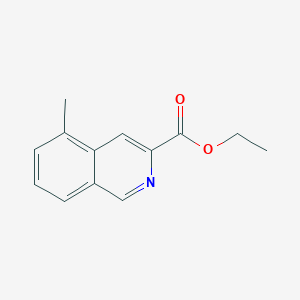
(2S)-2-Amino-3-(5-bromopyridin-2-YL)propanoic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid;dihydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a bromopyridine moiety attached to the amino acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid typically involves the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine. This intermediate is then coupled with a suitable amino acid derivative under controlled conditions to yield the desired product. The reaction conditions often involve the use of acetic acid as a solvent and bromine as the brominating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, sulfuric acid for nitration, and sodium hydroxide for neutralization . The reactions are typically carried out under controlled temperatures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives and quaternary ammonium compounds, which are of significant interest in synthetic chemistry .
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity. The compound may also act as an inhibitor or modulator of specific enzymes and receptors, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromopyridine: A brominated aromatic amine used in various synthetic applications.
2-Amino-4-bromopyridine: Another brominated pyridine derivative with similar chemical properties.
2-Amino-5-chloropyridine: A chlorinated analog with distinct reactivity and applications.
Uniqueness
(2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid is unique due to its specific amino acid backbone coupled with a bromopyridine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C8H11BrCl2N2O2 |
|---|---|
Molekulargewicht |
317.99 g/mol |
IUPAC-Name |
2-amino-3-(5-bromopyridin-2-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H9BrN2O2.2ClH/c9-5-1-2-6(11-4-5)3-7(10)8(12)13;;/h1-2,4,7H,3,10H2,(H,12,13);2*1H |
InChI-Schlüssel |
DNPOMLJMPCRNTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)CC(C(=O)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13656934.png)

